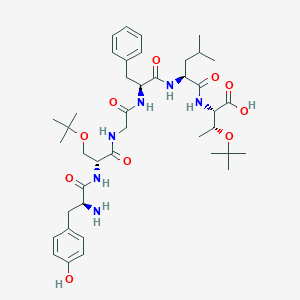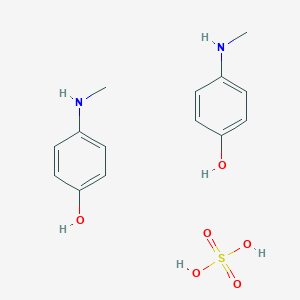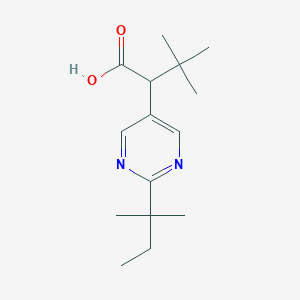
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), also known as PDA, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PDA has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Aplicaciones Científicas De Investigación
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess anti-viral properties by inhibiting the replication of HIV-1 and HSV-1.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may lead to the development of novel anti-cancer therapies. In addition, 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) has been found to inhibit the replication of HIV-1 and HSV-1, which may lead to the development of novel anti-viral therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is also relatively easy to synthesize and has been obtained in high yield and purity. However, one of the limitations of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). One potential direction is the development of novel anti-inflammatory therapies based on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Another direction is the development of novel anti-cancer therapies based on the induction of apoptosis and cell cycle arrest in cancer cells. In addition, the development of novel anti-viral therapies based on the inhibition of HIV-1 and HSV-1 replication is another potential direction for future research on 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI). Finally, the optimization of the synthesis method of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) and the improvement of its solubility in aqueous solutions are also important areas for future research.
Métodos De Síntesis
The synthesis of 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) involves the condensation of 2-amino-4,6-dimethylpyrimidine with tert-butyl 2-bromo-2-methylpropanoate followed by the deprotection of the tert-butyl group with trifluoroacetic acid. The resulting product is 5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI), which is obtained in high yield and purity.
Propiedades
Número CAS |
122936-31-6 |
|---|---|
Nombre del producto |
5-Pyrimidineacetic acid,-alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)-(9CI) |
Fórmula molecular |
C15H24N2O2 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
3,3-dimethyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid |
InChI |
InChI=1S/C15H24N2O2/c1-7-15(5,6)13-16-8-10(9-17-13)11(12(18)19)14(2,3)4/h8-9,11H,7H2,1-6H3,(H,18,19) |
Clave InChI |
XPAXTKKSTYIQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
SMILES canónico |
CCC(C)(C)C1=NC=C(C=N1)C(C(=O)O)C(C)(C)C |
Sinónimos |
5-Pyrimidineacetic acid, -alpha--(1,1-dimethylethyl)-2-(1,1-dimethylpropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



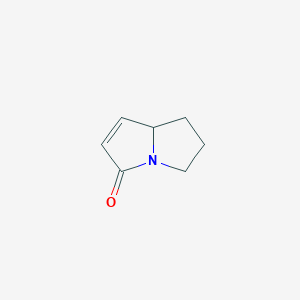
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
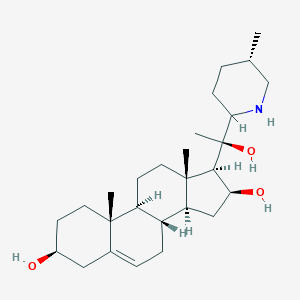
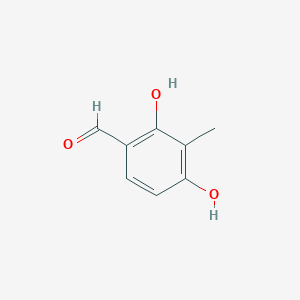
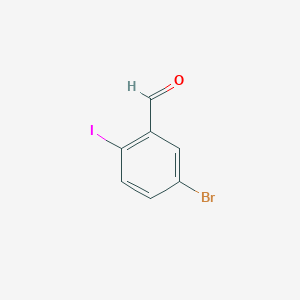
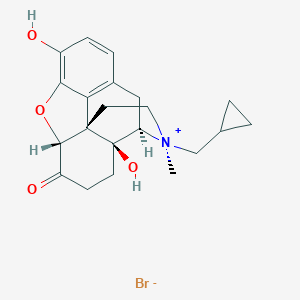
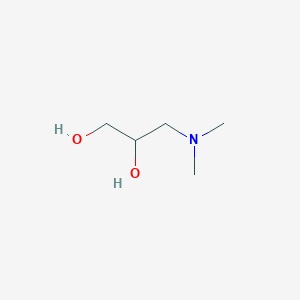
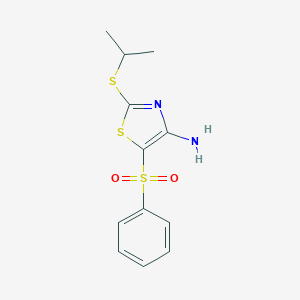
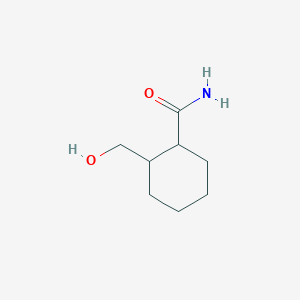
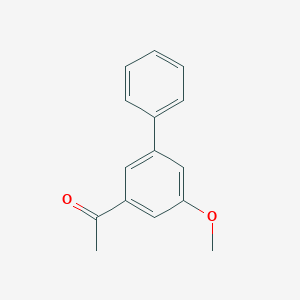
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)
